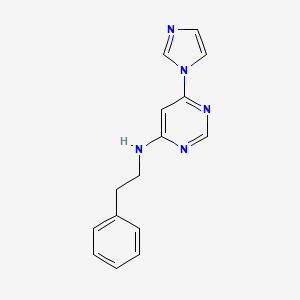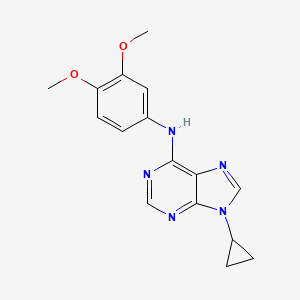
6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine (6-IPPA) is a synthetic compound that has been studied for its potential applications in scientific research. 6-IPPA is a versatile compound that can be used to study a variety of biochemical and physiological processes in living organisms. 6-IPPA has been studied for its ability to modulate the activity of various proteins and enzymes, and has been found to have a wide range of potential applications in scientific research.
科学的研究の応用
6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been studied for its potential applications in scientific research. 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been found to modulate the activity of several proteins and enzymes, including protein kinase C, cyclooxygenase-2, and phospholipase A2. Additionally, 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been found to modulate the activity of several ion channels, such as the voltage-gated potassium channel and the voltage-gated calcium channel. 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has also been found to modulate the activity of several G-protein coupled receptors, including the β-adrenergic receptor, the muscarinic acetylcholine receptor, and the histamine H1 receptor.
作用機序
The exact mechanism of action of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine is not yet fully understood. However, it is believed that 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine can modulate the activity of various proteins and enzymes by binding to specific sites on their surface. Additionally, 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine may also modulate the activity of various ion channels and G-protein coupled receptors by binding to specific sites on their surface.
Biochemical and Physiological Effects
6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been found to have a wide range of biochemical and physiological effects. 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been found to modulate the activity of several proteins and enzymes, including protein kinase C, cyclooxygenase-2, and phospholipase A2. Additionally, 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been found to modulate the activity of several ion channels, such as the voltage-gated potassium channel and the voltage-gated calcium channel. 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has also been found to modulate the activity of several G-protein coupled receptors, including the β-adrenergic receptor, the muscarinic acetylcholine receptor, and the histamine H1 receptor.
実験室実験の利点と制限
The use of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine in laboratory experiments has several advantages. 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine is a relatively simple compound to synthesize and is relatively inexpensive compared to other compounds used for scientific research. Additionally, 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been found to modulate the activity of several proteins and enzymes, ion channels, and G-protein coupled receptors, making it a useful tool for studying a variety of biochemical and physiological processes.
However, the use of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine in laboratory experiments also has some limitations. 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine is a relatively new compound and its exact mechanism of action is not yet fully understood. Additionally, 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine may have some unwanted side effects, such as the inhibition of other proteins and enzymes, which may interfere with the results of laboratory experiments.
将来の方向性
The potential applications of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine in scientific research are still being explored. Future research could focus on further elucidating the exact mechanism of action of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine and its potential side effects. Additionally, future research could focus on the potential therapeutic applications of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine, such as its potential use as a treatment for various diseases and disorders. Additionally, future research could focus on the potential use of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine as a tool for studying the biochemical and physiological processes of living organisms.
合成法
6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine can be synthesized through a variety of methods. The most commonly used method is to react 2-phenylethyl pyrimidine with 1H-imidazole-1-yl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine. Additionally, 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine can be synthesized from the reaction of 2-phenylethyl pyrimidine with 1H-imidazole-1-yl bromide in the presence of a base, such as triethylamine.
特性
IUPAC Name |
6-imidazol-1-yl-N-(2-phenylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-2-4-13(5-3-1)6-7-17-14-10-15(19-11-18-14)20-9-8-16-12-20/h1-5,8-12H,6-7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDCYADDMGNFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC(=NC=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1??,2-benzothiazole-1,1-dione](/img/structure/B6443372.png)
![2-cyclopropyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B6443377.png)
![9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443385.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443393.png)
![N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443399.png)





![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)
![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)
![4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443478.png)